molecular formula C9H14FNO B13678293 (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Cat. No.: B13678293
M. Wt: 171.21 g/mol
InChI Key: ZCIMMTFIXZGRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 2864818-17-5) is a high-value pyrrolizine derivative with a molecular formula of C9H14FNO and a molecular weight of 171.21 g/mol. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel targeted therapies. It serves as a key synthetic intermediate or building block in the preparation of more complex molecules, such as aza-tetracyclic oxazepines and other fused heterocyclic compounds, which are being investigated as potent inhibitors of oncogenic KRAS mutants . Mutations in the KRAS protein, especially the G12D mutation, are common drivers in various cancers, including pancreatic, colorectal, and non-small cell lung carcinoma, and are associated with poor prognosis . Compounds derived from this chemical scaffold are designed to selectively target and inhibit the activity of these mutant proteins, thereby suppressing cancer cell growth and proliferation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care and refer to the material safety data sheet for detailed hazard and handling information. For optimal stability, it is recommended to store this compound under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C9H14FNO

Molecular Weight

171.21 g/mol

IUPAC Name

(2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

InChI

InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2

InChI Key

ZCIMMTFIXZGRTK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CC(CN2C1)F)CO

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Synthesis Routes

Parameter First-Generation Route Second-Generation Route
Key Step Olefin oxidation Lithium-mediated cyclization
Diastereoselectivity >20:1 >95:5
Chiral Separation Required Not required
Overall Yield 60–65% 70–75%
Scalability Moderate High

Structural and Computational Data

  • Molecular Formula : C₉H₁₄FNO
  • SMILES :
    • (2S,7aR)-isomer: C=C1CC2(C[C@H](CN2C1)F)CO
    • (2R,7aS)-isomer: OC[C@@]12CCCN1C[C@H](F)C2
  • LogP : 0.72 (predicted)
  • TPSA : 23.47 Ų

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in various biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their enhanced biological activity and metabolic stability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methylene group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents, stereochemistry, and ring saturation. Below is a comparative analysis based on available

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name CAS Number Fluorine Substituent Methylene Group Hydroxymethyl Group Stereochemistry
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol 2892510-96-0 Yes (C2) Yes (C6) Yes (C7a) Not specified
((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol 2097518-76-6 Yes (C2) No Yes (C7a) (2R,7aS)
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol 2820537-73-1 Yes (C2 as CH₂F) Yes (C6) Yes (C7a) (S,Z) configuration
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride 78449-72-6 No No Yes (C7a) Not specified
Key Observations:

Fluorine Substituent: The target compound and ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2097518-76-6) both feature a fluorine atom at C2, which may influence electronic properties and metabolic stability.

Methylene Group: The methylene group at C6 in the target compound and (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol introduces conformational rigidity. This group is absent in the analog CAS: 2097518-76-6, which may exhibit greater ring flexibility .

Stereochemistry :

  • The (2R,7aS) configuration in CAS: 2097518-76-6 and the (S,Z) configuration in CAS: 2820537-73-1 highlight the importance of stereochemistry in pharmacological activity. The target compound’s stereochemical details are unspecified, which may limit direct pharmacological comparisons .

Table 2: Physicochemical and Commercial Data
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (HPLC/GC) Commercial Availability
This compound C₉H₁₃FNO 170.21 ≥98% Limited (custom synthesis)
((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol C₈H₁₄FNO 159.20 95–98% Available (1g–10g quantities)
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol C₉H₁₃FNO 170.21 Not reported Supplier-dependent
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride C₈H₁₆ClNO 177.67 Not reported Widely available
Key Observations:

Molecular Weight and Complexity: The target compound and (S,Z)-analog share identical molecular formulas (C₉H₁₃FNO), while the non-fluorinated analog (CAS: 78449-72-6) has a lower molecular weight but includes a hydrochloride salt, enhancing solubility .

Commercial Accessibility: The (2R,7aS)-configured analog (CAS: 2097518-76-6) is commercially available in gram-scale quantities, suggesting established synthetic routes.

Biological Activity

(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a methylene group, may influence its interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H14FNO
  • CAS Number : 2864818-17-5
  • Molecular Weight : 171.21 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the methylene group may influence the compound’s reactivity and stability. This dual functionality allows for modulation of biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing fluorine have been shown to enhance antimicrobial efficacy due to increased lipophilicity and metabolic stability.
  • Cytotoxic Effects : Some studies suggest that pyrrolizidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
  • Neuroprotective Effects : Fluorinated compounds are being explored for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity :
    • A study on pyrrolizidine alkaloids demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure could enhance this activity .
  • Enzyme Inhibition :
    • Research on fluorinated compounds has shown their ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Neuroprotective Mechanisms :
    • Investigations into similar structures have indicated potential neuroprotective effects through modulation of oxidative stress pathways, highlighting their relevance in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanolC9H14FNOAntimicrobial, Cytotoxic
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)acetoneC9H14FNOEnzyme Inhibition
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)amineC9H14FNONeuroprotective Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step reactions involving fluorinated pyrrolizine intermediates. Key steps include:

  • Fluorination : Selective introduction of fluorine at the 2-position using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.
  • Methylene Functionalization : Alkylation or Wittig reactions to install the methylene group at the 6-position.
  • Methanol Derivatization : Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences.
  • Optimization : Solvent selection (e.g., methanol or DMF) and temperature control (reflux at 60–80°C) are critical for yield improvement. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Answer : A combination of methods is required:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, with attention to fluorine coupling in ¹H NMR (e.g., splitting patterns due to vicinal F).
  • IR Spectroscopy : Identifies hydroxyl (-OH) and fluorinated groups (C-F stretch ~1100 cm⁻¹).
  • Chromatography :
  • HPLC : Uses C18 columns with methanol/water gradients (e.g., 70:30 v/v) to assess purity (>98%).
  • LC-MS : Confirms molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N, F) .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability studies should include:

  • Thermal Stability : Accelerated degradation tests (40–60°C) monitored via HPLC to identify decomposition products.
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to assess isomerization or oxidation.
  • Humidity Sensitivity : Storage in desiccators (0–30% RH) vs. high humidity (75% RH) to evaluate hygroscopicity.
  • Solvent Compatibility : Methanol or acetonitrile as storage solvents to prevent precipitation. Data should be compared to EPA guidelines for fluorinated compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields between enantiomeric forms of the compound?

  • Answer : Enantioselective synthesis challenges include:

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control the 2R,7aS configuration.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification.
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica reports) to confirm absolute configuration and identify racemization pathways .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Answer :

  • DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • MD Simulations : Study solvation effects in methanol or DMSO to predict solubility and aggregation.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity .

Q. What methodological approaches validate the compound’s hypothesized mechanism of action in biological systems?

  • Answer :

  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) to measure affinity for receptors.
  • Metabolite Profiling : LC-MS/MS to track metabolic pathways in hepatic microsomes.
  • SAR Analysis : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare bioactivity data to establish structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Answer :

  • Solvent Calibration : Ensure shifts are referenced to TMS in the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic Effects : Consider temperature-induced conformational changes (e.g., ring puckering in pyrrolizine).
  • Isotopic Purity : Verify deuterated solvent quality and exclude residual protonated solvent peaks.
  • Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee)?

  • Answer :

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor ee in real time.
  • DoE Optimization : Use response surface methodology (RSM) to test factors like catalyst loading, temperature, and stirring rate.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IB) for precise ee quantification .

Methodological Recommendations

  • Synthesis : Follow protocols from peer-reviewed crystallography reports (e.g., reflux in methanol with ethyl oxalyl chloride) .
  • Characterization : Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Biological Testing : Align with OECD guidelines for in vitro toxicology assays to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.